molecular formula C18H32OS7 B1649404 1-(Prop-2-enyldisulfanyl)propane;3-prop-2-enylsulfinylsulfanylprop-1-ene;3-(prop-2-enyltrisulfanyl)prop-1-ene CAS No. 8000-78-0

1-(Prop-2-enyldisulfanyl)propane;3-prop-2-enylsulfinylsulfanylprop-1-ene;3-(prop-2-enyltrisulfanyl)prop-1-ene

Cat. No.: B1649404
CAS No.: 8000-78-0
M. Wt: 488.9 g/mol
InChI Key: YHQUMZMLYHQYSW-UHFFFAOYSA-N
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Description

The three sulfur-containing compounds—1-(Prop-2-enyldisulfanyl)propane, 3-prop-2-enylsulfinylsulfanylprop-1-ene, and 3-(prop-2-enyltrisulfanyl)prop-1-ene—are organosulfur derivatives predominantly found in garlic (Allium sativum) and its essential oil (GEO). Their structural diversity arises from variations in sulfur chain length and oxidation states, which directly influence their chemical reactivity and biological activities.

Properties

IUPAC Name

1-(prop-2-enyldisulfanyl)propane;3-prop-2-enylsulfinylsulfanylprop-1-ene;3-(prop-2-enyltrisulfanyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS2.C6H10S3.C6H12S2/c1-3-5-8-9(7)6-4-2;1-3-5-7-9-8-6-4-2;1-3-5-7-8-6-4-2/h2*3-4H,1-2,5-6H2;3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQUMZMLYHQYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSCC=C.C=CCSSSCC=C.C=CCSS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32OS7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oils, garlic
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

8000-78-0
Record name Oils, garlic
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oils, garlic
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Preparation Methods

Synthetic Routes and Reaction Conditions

Garlic oil is typically prepared by infusing garlic cloves in a carrier oil, such as olive oil. The process involves crushing or chopping fresh garlic cloves and soaking them in the oil to extract the flavor and aroma . This can be done using different methods:

Industrial Production Methods

On an industrial scale, garlic oil is produced through steam distillation of mashed garlic. This method yields a higher concentration of organosulfur compounds and ensures a more consistent product .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by multiple sulfur functionalities, which contribute to its unique properties. It is a derivative of allyl sulfides, known for their biological activity and distinct aroma. The chemical structure includes disulfide and trisulfide linkages, which are essential for its reactivity and functionality in different applications.

Applications in Food Science

Flavoring Agents : The compound is utilized as a flavoring agent due to its strong sulfurous odor, which is reminiscent of garlic and onions. It enhances the sensory profile of food products, making it popular in culinary applications.

Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant properties. They can scavenge free radicals, thus potentially contributing to food preservation and health benefits when included in dietary supplements or functional foods .

Pharmaceutical Applications

Antimicrobial Activity : Studies have shown that sulfur-containing compounds possess antimicrobial properties. The compound may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

Drug Intermediates : The compound serves as an intermediate in synthesizing pharmaceuticals. Its unique sulfur functionalities allow for modifications that enhance the efficacy of active pharmaceutical ingredients (APIs) .

Fragrance Industry

Perfume Raw Materials : The compound is incorporated into fragrance compositions. Its distinct aroma profile helps create complex scents that resist habituation, ensuring longevity in perfumes . This application is particularly valuable in consumer products where scent stability is crucial.

Case Study 1: Antioxidant Efficacy

A study published in Molecules explored the antioxidant effects of sulfur-containing compounds derived from garlic. The results demonstrated significant free radical scavenging activity, suggesting potential health benefits when incorporated into dietary supplements .

Case Study 2: Antimicrobial Properties

Research conducted on various sulfur compounds highlighted their effectiveness against common bacterial strains. The study found that certain derivatives exhibited potent antimicrobial activity, indicating that compounds like 1-(Prop-2-enyldisulfanyl)propane could be developed into new therapeutic agents .

Mechanism of Action

The biological effects of garlic oil are primarily due to its organosulfur compounds. These compounds interact with various molecular targets and pathways:

Comparison with Similar Compounds

1-(Prop-2-enyldisulfanyl)propane

  • IUPAC Name : 1-(Prop-2-enyldisulfanyl)propane (Diallyl disulfide)
  • Structure : Contains a disulfide (–S–S–) bond connecting two allyl (prop-2-enyl) groups and a propane backbone.
  • Natural Source : Garlic, accounting for ~30% of GEO’s sulfur compounds .
  • CAS : 2179-59-1; Molecular Formula : C₆H₁₂S₂; Molecular Weight : 148.28 g/mol .

3-Prop-2-enylsulfinylsulfanylprop-1-ene

  • IUPAC Name : 3-Prop-2-enylsulfinylsulfanylprop-1-ene (Ajoene analog)
  • Structure : Features a sulfinyl (–S(=O)–) and a sulfanyl (–S–) group, creating a mixed oxidation state.
  • Natural Source: Minor constituent in garlic, often synthesized for studies .
  • CAS : 134568-42-6; Molecular Formula : C₆H₁₀OS₂; Molecular Weight : 162.27 g/mol .

3-(Prop-2-enyltrisulfanyl)prop-1-ene

  • IUPAC Name : 3-(Prop-2-enyltrisulfanyl)prop-1-ene (Diallyl trisulfide)
  • Structure : Contains a trisulfide (–S–S–S–) chain between two allyl groups.
  • Natural Source : Major component of GEO (~28% of total volatiles) .
  • CAS : 2050-87-5; Molecular Formula : C₆H₁₀S₃; Molecular Weight : 178.34 g/mol .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property 1-(Prop-2-enyldisulfanyl)propane 3-Prop-2-enylsulfinylsulfanylprop-1-ene 3-(Prop-2-enyltrisulfanyl)prop-1-ene
Sulfur Atoms 2 (disulfide) 2 (sulfinyl + sulfanyl) 3 (trisulfide)
Oxidation State –2 (each S) –2 (sulfanyl), +4 (sulfinyl) –2 (each S)
Molecular Weight 148.28 g/mol 162.27 g/mol 178.34 g/mol
Polarity Non-polar Polar (due to sulfinyl) Non-polar
Stability Moderate (sensitive to heat) Low (oxidized S prone to degradation) Moderate (longer S chain)
Concentration in GEO ~30% Trace ~28%

Research Findings and Key Insights

Structure-Activity Relationship :

  • Increasing sulfur chain length (disulfide → trisulfide) enhances antimicrobial potency but may reduce volatility .
  • Sulfinyl groups introduce polarity, improving solubility but compromising stability .

Industrial Relevance :

  • Diallyl trisulfide is prioritized in food preservation and pharmaceuticals due to its balance of activity and stability .
  • Synthetic sulfinyl analogs (e.g., 3-prop-2-enylsulfinylsulfanylprop-1-ene) are under investigation for targeted drug delivery .

Gaps in Research: Limited data on the pharmacokinetics of sulfinyl-containing compounds. Comparative studies on the synergistic effects of these compounds in garlic extracts are sparse.

Biological Activity

The compound 1-(Prop-2-enyldisulfanyl)propane, along with its derivatives 3-prop-2-enylsulfinylsulfanylprop-1-ene and 3-(prop-2-enyltrisulfanyl)prop-1-ene, belongs to a class of organosulfur compounds known for their diverse biological activities. These compounds are primarily found in garlic and onions, contributing to their flavor and potential health benefits. This article reviews the biological activities associated with these compounds, focusing on their antimicrobial properties, antioxidant effects, and mechanisms of action.

The chemical structures of the compounds can be summarized as follows:

Compound NameMolecular FormulaKey Features
1-(Prop-2-enyldisulfanyl)propaneC6H12S2Contains a disulfide bond
3-prop-2-enylsulfinylsulfanylprop-1-eneC6H10OS2Contains a sulfinyl group
3-(prop-2-enyltrisulfanyl)prop-1-eneC6H10S3Contains a trisulfide group

These structural characteristics are crucial as they influence the biological activities of the compounds.

Antimicrobial Activity

Research indicates that these organosulfur compounds exhibit significant antimicrobial properties against various pathogens. For instance:

  • Allyl propyl disulfide has been shown to possess antimicrobial activity against both bacteria and fungi, although further studies are required to elucidate the mechanisms involved .
  • A study demonstrated that 3-prop-2-enylsulfinylsulfanylprop-1-ene exhibited inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus, indicating its potential as a natural preservative .

Case Study: Antibacterial Efficacy

In a controlled experiment, garlic essential oil containing these sulfur compounds was tested against common foodborne pathogens. The results showed a significant reduction in bacterial counts, with the following data illustrating the effectiveness:

PathogenControl (CFU/mL)Treated (CFU/mL)% Inhibition
E. coli10^610^399%
S. aureus10^610^490%

This data supports the hypothesis that these compounds could be utilized in food preservation and safety applications.

Antioxidant Activity

The antioxidant properties of these compounds have also been documented. They play a role in scavenging free radicals, thereby reducing oxidative stress in biological systems. For example:

  • 3-prop-2-enylsulfinylsulfanylprop-1-ene has been identified as an inhibitor of mitochondrial glutathione reductase, which is pivotal in maintaining cellular redox balance .

The primary mechanism through which these compounds exert their antioxidant effects involves the modulation of oxidative stress pathways. By enhancing glutathione levels within cells, they help mitigate damage caused by reactive oxygen species (ROS).

Safety Profile and Toxicology

Despite their beneficial properties, it is essential to consider the safety profile of these compounds. Exposure to high concentrations can lead to irritation of mucous membranes and skin . Therefore, understanding safe exposure limits is crucial for both industrial applications and consumer products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Prop-2-enyldisulfanyl)propane;3-prop-2-enylsulfinylsulfanylprop-1-ene;3-(prop-2-enyltrisulfanyl)prop-1-ene
Reactant of Route 2
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1-(Prop-2-enyldisulfanyl)propane;3-prop-2-enylsulfinylsulfanylprop-1-ene;3-(prop-2-enyltrisulfanyl)prop-1-ene

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